8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one
Description
Properties
Molecular Formula |
C9H8BrNOS |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
8-bromo-1,5-dihydro-4,1-benzothiazepin-2-one |
InChI |
InChI=1S/C9H8BrNOS/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) |
InChI Key |
YEAZRFGPFQCUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one typically involves multiple steps, starting with the construction of the benzothiazepine core. One common method includes the cyclization of appropriately substituted thiophenes with halogenated intermediates under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Bromates, bromides, and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom or reduced functional groups.
Substitution Products: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a tool to study biological processes and pathways. Its derivatives may act as probes or inhibitors in biochemical assays, helping to elucidate the roles of specific enzymes or receptors.
Medicine: The compound and its derivatives have potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis, targeting various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways and molecular targets involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
1,5-Benzothiazepine Derivatives
The 1,5-benzothiazepine scaffold is a well-established pharmacophore. Key comparisons include:
Key Differences :
- The 8-bromo substitution in the target compound distinguishes it from clinically used 1,5-benzothiazepines (e.g., Diltiazem), which lack halogenation. Bromine enhances lipophilicity and may improve blood-brain barrier penetration or DNA intercalation in anticancer applications .
- The 4,1-ring fusion (vs.
Benzodiazepine Analogues
Though structurally distinct (benzodiazepines contain two nitrogens vs. sulfur in benzothiazepines), comparisons highlight pharmacological overlaps:
| Compound | Core Structure | Key Activity |
|---|---|---|
| Bromazepam | 1,4-Benzodiazepine | Anxiolytic, anticonvulsant |
| This compound | 4,1-Benzothiazepine | Hypothesized CNS activity (unconfirmed) |
Key Differences :
- The sulfur atom in benzothiazepines may confer redox-modulating properties absent in benzodiazepines.
Q & A
Q. What are the critical steps for synthesizing 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one with high yield and purity?
Synthesis involves a multi-step approach:
Bromination : Introduce bromine at the 8-position using electrophilic aromatic substitution under controlled conditions (e.g., NBS in DCM).
Cyclization : Use acid-catalyzed thia-Michael addition to form the benzothiazepine core.
Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Key parameters include temperature control (0–25°C for bromination) and stoichiometric ratios (1:1.2 substrate-to-brominating agent). Avoid prolonged reaction times to prevent side-product formation .
Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- NMR : and NMR confirm regiochemistry (e.g., bromine-induced deshielding at 8-position).
- XRD : Resolves conformational preferences (e.g., boat vs. chair conformation of the thiazepine ring).
- HRMS : Validates molecular weight (MW: 256.09 g/mol) and isotopic patterns.
Cross-referencing XRD data with DFT-optimized structures enhances reliability .
Advanced Research Questions
Q. How do bromine’s electronic effects influence binding affinity in enzyme inhibition studies?
Bromine’s electron-withdrawing nature enhances hydrogen/halogen bonding with target proteins. For example:
Q. What strategies resolve discrepancies in biological activity data across enzyme assays?
Contradictions may arise from assay conditions:
pH Sensitivity : α-Glucosidase activity varies between pH 6.8 (intestinal) and 4.5 (lysosomal). Standardize buffers.
Substrate Competition : Use p-nitrophenyl glucopyranoside (pNPG) at 2 mM to avoid non-competitive inhibition.
Controls : Include acarbose (IC ≈ 1.2 μM) as a reference inhibitor. Replicate assays ≥3 times to confirm IC trends .
Q. How can conformational analysis (XRD/DFT) guide derivative design?
- XRD Data : Reveals intramolecular hydrogen bonds (e.g., O–H···N) that lock the compound into bioactive conformations.
- DFT Calculations : B3LYP/6-311+G(d,p) level identifies low-energy conformers. Derivatives with substituents that stabilize these conformers show 2–3× higher activity .
Methodological Design & Data Analysis
Q. How to optimize reaction conditions for novel benzothiazepine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
